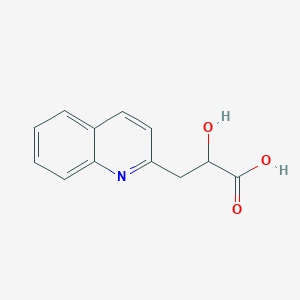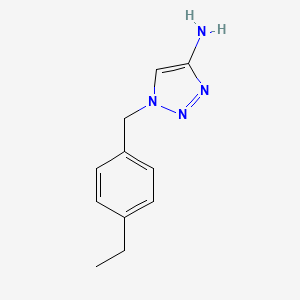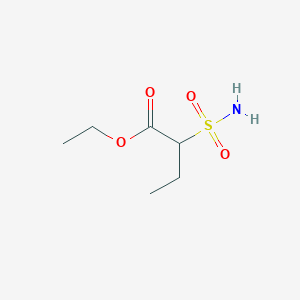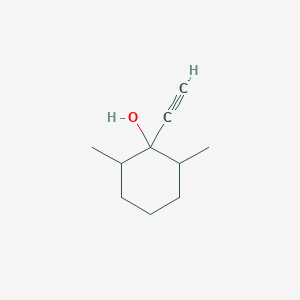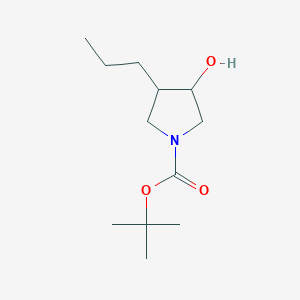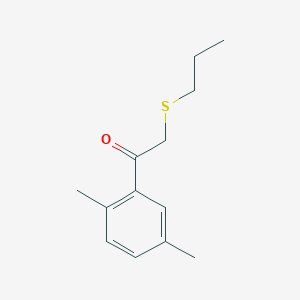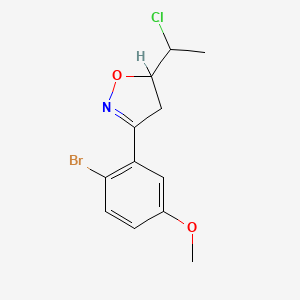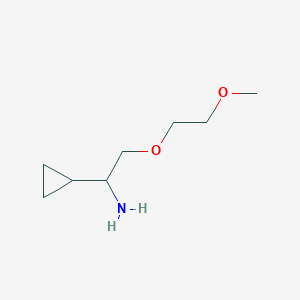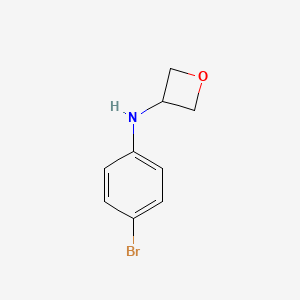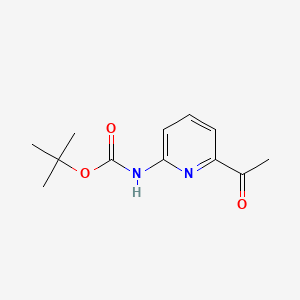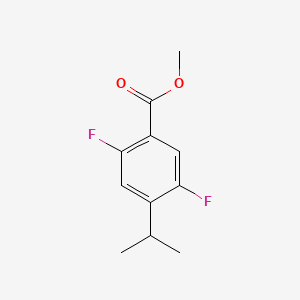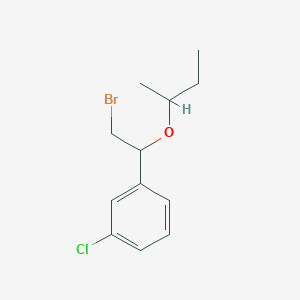
3-(4-Hydroxy-2-methylphenyl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H8O3 It is a derivative of propiolic acid and features a hydroxy group and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-2-methylbenzaldehyde and propiolic acid.
Reaction Conditions: The aldehyde undergoes a condensation reaction with propiolic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-2-methylphenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(4-hydroxy-2-methylphenyl)prop-2-ene or 3-(4-hydroxy-2-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:
Propiolic acid: The parent compound, which lacks the phenyl ring and substituents, is simpler in structure and has different reactivity.
Uniqueness
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
3-(4-hydroxy-2-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H8O3/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6,11H,1H3,(H,12,13) |
InChIキー |
JJUQGUGMYXZLTR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


